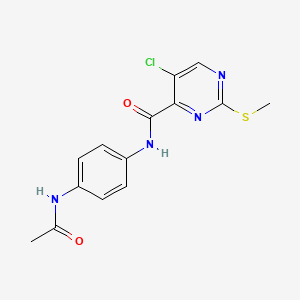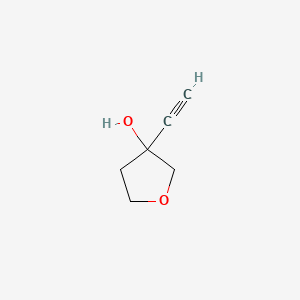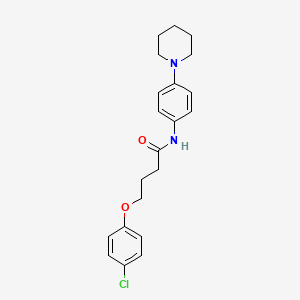![molecular formula C19H16ClNO4 B2402947 5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide CAS No. 879565-87-4](/img/structure/B2402947.png)
5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide, also known as GW501516, is a synthetic drug that has been widely studied for its potential use in treating various diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid metabolism and glucose homeostasis.
Aplicaciones Científicas De Investigación
Drug Development
This compound has been studied as a potential oral drug candidate . The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH .
Anti-acetylcholinesterase Activity
The compound has shown remarkable dose-dependent anti-acetylcholinesterase activity . This indicates that the compound may be a potential drug candidate for treating neurodegenerative disorders .
Stability Analysis
A UV spectrophotometric method was developed to verify the predicted properties and determine the stability of the proposed compound in the presence of various stressors . The compound remained stable under various photolytic and pH stress conditions . However, it exhibited degradation under oxidative and thermal stress .
Solubility and Permeability
The computed aqueous solubility (6.46 μg/mL) was lower than that found experimentally (65.00 μg/mL) . The logS versus pH and logD versus pH plots indicated that the compound migrated to the hydrophilic compartment on increasing pH .
Lipophilicity and Ionization Constant
The predicted logP and pKa values were very close to the measured values . These properties are important for understanding the compound’s behavior in biological systems .
High Performance Liquid Chromatography
A simple high-performance liquid chromatographic method has been developed for the determination of this novel drug candidate . This method can be used for quality control and pharmacokinetic studies .
Propiedades
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-16-4-2-3-14(11-16)21-19(22)18-10-9-17(25-18)12-24-15-7-5-13(20)6-8-15/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPVXYNLEZGBSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2402867.png)
![N-(furan-2-ylmethyl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2402868.png)
![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2402871.png)



![3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B2402878.png)
![2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2402879.png)


![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2402887.png)